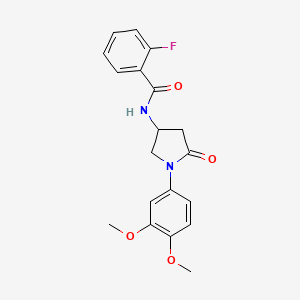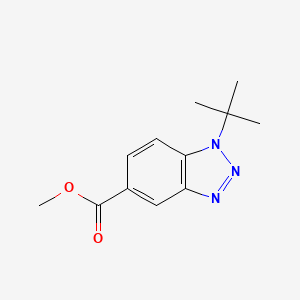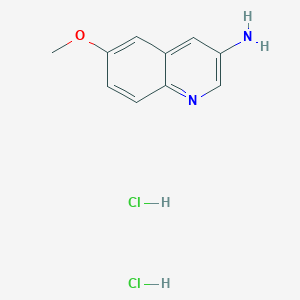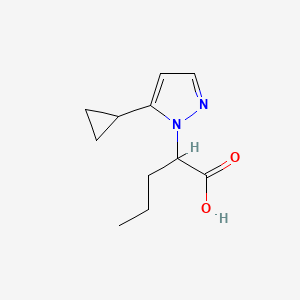![molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7](/img/structure/B2822229.png)
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” is a chemical compound that can be used as an intermediate for pharmaceutical and organic synthesis . It has a molecular weight of 242.12 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “2-Bromo-3-methoxycarbonyl-4-(oxan-4-yl)pyridine” involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The boronic acid group in “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” can participate in various coupling reactions to create complex molecules. Additionally, the pyridine ring is a common scaffold in many drugs.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One study explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds, evaluating their antimicrobial activity against a range of aerobic and anaerobic bacteria. The compounds showed promising minimal inhibitory concentrations, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).
Bronsted and Lewis Acid Sites on Silica
Another study used pyridine adsorption to investigate the acidic properties of silica doped with various cations, including generating Lewis acid sites. This research provides insights into the interaction of pyridine derivatives with catalysts, which is crucial for understanding catalytic mechanisms (Connell & Dumesic, 1987).
Ring Contraction and Halogenation Reactions
Research on 3-methoxypiperidines transformed into 2-(bromomethyl)pyrrolidines via boron(III) bromide showcased a rare conversion of piperidines into pyrrolidines, opening pathways for novel synthetic strategies (Tehrani et al., 2000).
Regioselective Halogenation
The study on regioselective mono and dihalogenations of pyridines with N-bromosuccinimide underlines the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for functional group manipulation in organic synthesis (Canibano et al., 2001).
Ethylene Dimerization Catalysts
Investigation into (imino)pyridine palladium(II) complexes as ethylene dimerization catalysts demonstrates the utility of pyridine derivatives in designing selective catalysts for industrial applications, showcasing the versatility of these compounds in catalysis (Nyamato et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUZLMQMZEWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-[(oxan-4-yl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)
![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)


![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)



![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)
